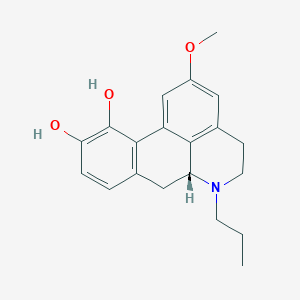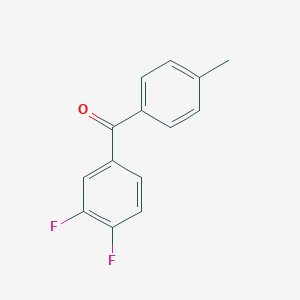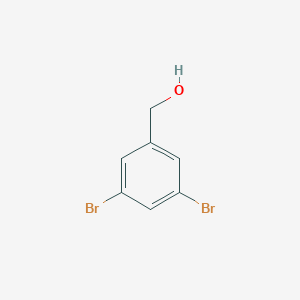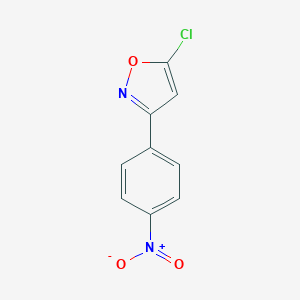
1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic acid, also known as NPC-15437, is a chemical compound that has been studied extensively for its potential therapeutic applications. It belongs to the class of piperidine carboxylic acids and has been found to exhibit interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid is not fully understood, but it is believed to involve the inhibition of protein aggregation and the modulation of oxidative stress and inflammation. 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid has been found to bind to amyloid-beta and alpha-synuclein, preventing their aggregation into toxic forms. It has also been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid has been found to have several biochemical and physiological effects. It has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, reduce oxidative stress and inflammation, and increase the activity of antioxidant enzymes. 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid has also been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid is its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are two proteins that are implicated in the development of several neurodegenerative diseases. 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of other diseases such as cancer and cardiovascular diseases. However, one of the limitations of 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid is its low solubility in water, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid. One area of research could focus on improving the solubility of 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid, which would make it easier to administer in vivo. Another area of research could focus on the development of 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid derivatives with improved pharmacological properties. Additionally, more research is needed to fully understand the mechanism of action of 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid and its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid has been described in the literature. The method involves the reaction of 2-naphthaldehyde with piperidine-4-carboxylic acid in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid. The yield of this synthesis method is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid has been studied for its potential therapeutic applications in several areas. One of the most promising applications is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid can inhibit the aggregation of amyloid-beta and alpha-synuclein, which are two proteins that are implicated in the development of these diseases. 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of other diseases such as cancer and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
147959-15-7 |
|---|---|
Produktname |
1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid |
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H19NO2/c19-17(20)15-7-9-18(10-8-15)12-13-5-6-14-3-1-2-4-16(14)11-13/h1-6,11,15H,7-10,12H2,(H,19,20) |
InChI-Schlüssel |
HKMILJYUHPDEBJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)O)CC2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
C1CN(CCC1C(=O)O)CC2=CC3=CC=CC=C3C=C2 |
Synonyme |
1-(2-NAPHTHALENYLMETHYL)-4-PIPERIDINECARBOXYLIC ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



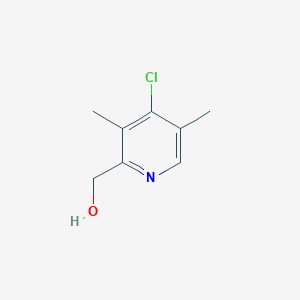
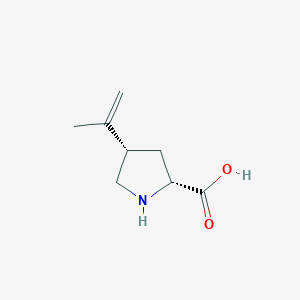
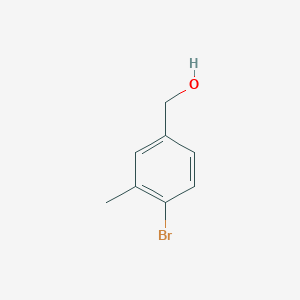
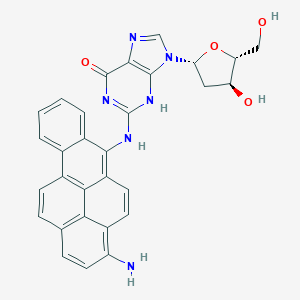
![1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone](/img/structure/B136243.png)

